molecular formula C24H29N5O2S B6564511 2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946292-46-2

2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No. B6564511
CAS RN: 946292-46-2
M. Wt: 451.6 g/mol
InChI Key: DJQFHGRKLVHTSZ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common motif in pharmaceutical chemistry. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .


Molecular Structure Analysis

The compound contains a benzene sulfonamide core, with a pyrimidinyl and a piperidinyl group attached to the nitrogen of the sulfonamide. These groups are likely to influence the compound’s reactivity and biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of the sulfonamide, pyrimidinyl, and piperidinyl groups in this compound would likely make it polar and capable of forming hydrogen bonds .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and intended use. While sulfonamides are generally considered safe for use in humans, they can cause allergic reactions in some individuals .

Future Directions

The development of new sulfonamide derivatives is an active area of research, particularly in the search for new antibacterial agents. The addition of different functional groups, such as the pyrimidinyl and piperidinyl groups in this compound, could potentially enhance its activity or selectivity .

properties

IUPAC Name

2,4-dimethyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2S/c1-17-7-12-22(18(2)15-17)32(30,31)28-21-10-8-20(9-11-21)26-24-25-19(3)16-23(27-24)29-13-5-4-6-14-29/h7-12,15-16,28H,4-6,13-14H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQFHGRKLVHTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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